molecular formula C10H20N2O B7500085 2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one

2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one

Cat. No.: B7500085
M. Wt: 184.28 g/mol
InChI Key: QYYWFIOBVXLDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one, also known as DMBA, is a chemical compound that has been widely researched for its potential applications in the field of pharmacology. This compound is a derivative of cathinone, a naturally occurring stimulant found in the khat plant. DMBA has been found to have various biological effects and is of interest to researchers due to its potential as a drug candidate.

Mechanism of Action

2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one acts as a monoamine reuptake inhibitor, specifically inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to have various effects on the human body, including increased heart rate, increased blood pressure, and increased levels of dopamine, norepinephrine, and serotonin in the brain. It has also been found to have anxiogenic effects, meaning that it can increase anxiety levels in some individuals.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy are not well understood.

Future Directions

There are several future directions for research on 2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one, including further studies on its potential as a treatment for depression, anxiety, and addiction. Additionally, more research is needed to understand its safety and efficacy in humans, as well as its potential as a cognitive enhancer and a treatment for Alzheimer's disease. Further studies could also investigate the potential for this compound to interact with other drugs or medications.

Synthesis Methods

2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one can be synthesized through a multi-step process starting with the reaction of 3,3-dimethylbutan-2-one with hydroxylamine hydrochloride to form 2-hydroxy-3,3-dimethylbutan-2-one. This intermediate is then reacted with pyrrolidine and ammonium chloride to form this compound.

Scientific Research Applications

2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one has been studied for its potential applications in various fields of pharmacology, including as a potential treatment for depression, anxiety, and addiction. It has also been studied for its potential as a cognitive enhancer and as a potential treatment for Alzheimer's disease.

Properties

IUPAC Name

2-amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,3)8(11)9(13)12-6-4-5-7-12/h8H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYWFIOBVXLDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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